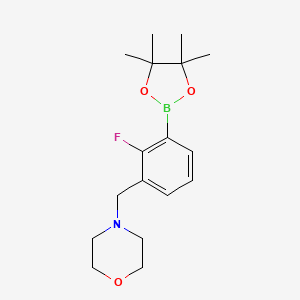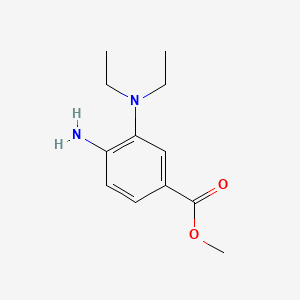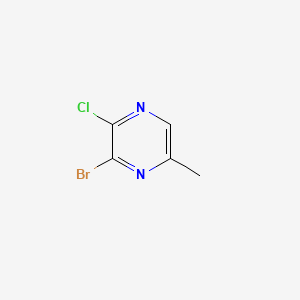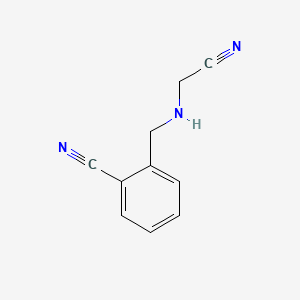
1,2,9-Trimethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,9-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16 It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,9-Trimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene derivatives. For instance, starting with phenanthrene, methyl groups can be introduced at specific positions using Friedel-Crafts alkylation. This reaction typically involves the use of methyl chloride and a Lewis acid catalyst such as aluminum chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. These could include catalytic methylation reactions where phenanthrene is treated with methylating agents in the presence of suitable catalysts to achieve the desired substitution pattern.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,9-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring positions. Bromination using bromine in carbon tetrachloride is a typical example.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, carbon tetrachloride.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1,2,9-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, plastics, and other materials.
Mecanismo De Acción
The mechanism by which 1,2,9-Trimethylphenanthrene exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can activate certain positions on the phenanthrene ring for further reactions. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without methyl substitutions.
1,2,3-Trimethylphenanthrene: A similar compound with methyl groups at different positions.
2,6,9-Trimethylphenanthrene: Another isomer with a different substitution pattern.
Uniqueness: 1,2,9-Trimethylphenanthrene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it distinct from other methylated phenanthrene derivatives and useful for specific applications in research and industry.
Propiedades
IUPAC Name |
1,2,9-trimethylphenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-9-16-15-7-5-4-6-14(15)12(2)10-17(16)13(11)3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBQYZBIMHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699632 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146448-88-6 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N'-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N'-trimethyloxamide](/img/structure/B582591.png)
